2,3-Dehydro Ofloxacin

説明

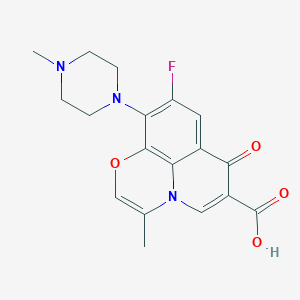

Structure

3D Structure

特性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Ofloxacin: A Potential Process Impurity and Degradant

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 2,3-Dehydro Ofloxacin, a potential process-related impurity and degradation product of the widely used fluoroquinolone antibiotic, Ofloxacin. While not a commonly cataloged impurity, its formation is chemically plausible under certain synthetic and storage conditions. This document is intended for researchers, quality control analysts, and drug development professionals seeking to understand and control the impurity profile of Ofloxacin.

Introduction: The Rationale for Investigating this compound

Ofloxacin, (±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a critical broad-spectrum antibiotic.[2] Its synthesis and degradation pathways can lead to the formation of various related substances that may impact its safety and efficacy. The formation of a dehydro variant at the 2,3-position of the oxazine ring is a chemically feasible transformation, likely resulting from oxidative stress. Understanding the synthesis and analytical signature of this potential impurity is crucial for developing robust, stability-indicating analytical methods and for ensuring the quality of Ofloxacin drug substance and product.

This guide presents a proposed synthetic route for this compound and a detailed protocol for its comprehensive characterization. The methodologies are grounded in established principles of organic chemistry and analytical science, drawing parallels from the extensive literature on ofloxacin and related fluoroquinolones.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the controlled dehydrogenation of Ofloxacin. This transformation introduces a double bond in the oxazine ring, leading to a more conjugated system.

Synthetic Pathway

A plausible route involves the oxidation of the benzylic position of the oxazine ring.

Caption: Proposed synthetic pathway for this compound from Ofloxacin.

Experimental Protocol

Materials:

-

Ofloxacin

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)

-

Anhydrous, non-polar aprotic solvent (e.g., Dioxane, Toluene, or Benzene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of Ofloxacin (1 equivalent) in an anhydrous, non-polar aprotic solvent, add a suitable dehydrogenating agent such as DDQ (1.1-1.5 equivalents) or activated MnO₂ (5-10 equivalents).

-

The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If DDQ is used, the resulting hydroquinone can be filtered off. If MnO₂ is used, the excess reagent is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

Causality behind Experimental Choices:

-

Dehydrogenating Agent: DDQ is a powerful and selective dehydrogenating agent for activated C-H bonds, such as the benzylic protons in the ofloxacin structure. MnO₂ is another effective and milder alternative for the oxidation of allylic and benzylic alcohols, and in this case, the activated methylene group.

-

Solvent: Anhydrous, non-polar aprotic solvents are chosen to prevent side reactions and to facilitate the desired dehydrogenation.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent unwanted oxidative side reactions.

Purification of this compound

The crude product is purified using column chromatography on silica gel.

Experimental Protocol:

-

The crude product is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a suitable solvent system, likely a gradient of dichloromethane and methanol.

-

The adsorbed crude product is loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions containing the desired product (as determined by TLC or HPLC) are pooled and the solvent is evaporated under reduced pressure to yield purified this compound.

Comprehensive Characterization

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound from Ofloxacin and other potential impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 294 nm |

Expected Outcome: this compound is expected to have a different retention time compared to Ofloxacin due to the increased planarity and conjugation of its structure.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Predicted Mass Spectrum:

| Ion | Predicted m/z |

| [M+H]⁺ | 360.13 |

| [M-COOH]⁺ | 315.13 |

Rationale: The molecular weight of this compound (C₁₈H₁₈FN₃O₄) is 359.36 g/mol . The expected [M+H]⁺ ion in the mass spectrum would be at m/z 360.13. A characteristic fragmentation would be the loss of the carboxylic acid group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-5 |

| ~7.5 | d | 1H | H-8 |

| ~6.5 | d | 1H | H-2 |

| ~5.0 | d | 1H | H-3 |

| ~3.5 | m | 4H | Piperazine-H |

| ~2.5 | s | 3H | N-CH₃ |

| ~1.5 | d | 3H | C3-CH₃ |

Key Expected Differences from Ofloxacin: The most significant change will be the disappearance of the signals corresponding to the protons at the 2 and 3 positions of the oxazine ring and the appearance of two new doublets in the olefinic region (~6.5 and ~5.0 ppm) corresponding to the newly formed double bond.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Key expected changes include the appearance of two new signals in the sp² region (110-140 ppm) corresponding to the C-2 and C-3 carbons, and the disappearance of the corresponding sp³ signals.

¹⁹F NMR Spectroscopy: A single resonance is expected, similar to Ofloxacin, as the fluorine environment is not directly altered.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (carboxylic acid) |

| ~1720 | C=O (carboxylic acid) |

| ~1620 | C=O (pyridone) and C=C (aromatic/olefinic) |

| ~1270 | C-F |

Expected Difference from Ofloxacin: A potential shift and intensification of the C=C absorption band due to the increased conjugation.

Analytical Workflow for Identification and Characterization

The following workflow provides a systematic approach to the synthesis and confirmation of this compound.

Caption: A systematic workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound, a potential impurity of Ofloxacin. By following the proposed synthetic and analytical protocols, researchers and quality control professionals can effectively identify and characterize this compound. The detailed characterization data presented herein will serve as a valuable reference for the development of comprehensive, stability-indicating analytical methods for Ofloxacin, ultimately contributing to the safety and quality of this important antibiotic.

References

-

Ofloxacin. PubChem. National Center for Biotechnology Information. URL: [Link]

- A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. J Pharm Biomed Anal. 2009 Dec 5;50(5):1049-55.

- Forced degradation of ofloxacin and identification of its degradation products by LC-MS/MS. J Pharm Anal. 2017 Aug; 7(4): 243–251.

-

Green synthesizing process for ofloxacin. CN101514208A. Google Patents. URL: [2]

- Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin. ACS Omega. 2023, 8, 25, 22823–22833.

Sources

An In-Depth Technical Guide to the Photodegradation Pathway of Ofloxacin Leading to 2,3-Dehydro Ofloxacin

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Understanding Photodegradation

Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. However, its susceptibility to photodegradation poses a significant challenge in drug development, formulation, and stability testing. Exposure to light can lead to the formation of various photoproducts, altering the drug's efficacy and potentially introducing toxic impurities. Among these, 2,3-Dehydro Ofloxacin is a critical degradant that necessitates thorough investigation. This guide provides a comprehensive technical overview of the photodegradation pathway of Ofloxacin, with a specific focus on the formation of this compound, offering field-proven insights and methodologies for its study.

Section 1: The Physicochemical Landscape of Ofloxacin and its Photosensitivity

Ofloxacin, chemically known as (±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, possesses a chromophoric fluoroquinolone ring system that readily absorbs ultraviolet (UV) radiation. This absorption is the initiating event in its photodegradation cascade. The energy absorbed excites the molecule to a higher energy state, making it susceptible to chemical reactions that would not occur in its ground state.

The photosensitivity of fluoroquinolones is a well-documented phenomenon, with the piperazine moiety and the carboxylic acid group being particularly reactive sites. The generation of reactive oxygen species (ROS) upon irradiation of ofloxacin in aqueous solutions plays a pivotal role in its degradation.

Section 2: The Mechanistic Pathway to this compound: A Tale of Reactive Oxygen Species

The formation of this compound from Ofloxacin under photolytic stress is not a direct, single-step transformation. It is a nuanced process mediated by highly reactive oxygen species (ROS) generated during the photo-excitation of the Ofloxacin molecule. The proposed mechanism involves a series of steps initiated by the absorption of UV light.

Upon UV irradiation, Ofloxacin in its excited triplet state can transfer energy to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive electrophile. Alternatively, electron transfer from the excited Ofloxacin to molecular oxygen can generate a superoxide radical anion (O₂⁻•). These ROS are the primary drivers of the subsequent degradation reactions.[3][4]

The proposed pathway for the formation of this compound is as follows:

-

Photo-excitation: Ofloxacin absorbs UV radiation, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

-

ROS Generation: The excited Ofloxacin molecule interacts with molecular oxygen to produce singlet oxygen and superoxide radicals.

-

Hydrogen Abstraction: The highly reactive ROS, particularly singlet oxygen, can abstract hydrogen atoms from the C2 and C3 positions of the dihydrooxazine ring of Ofloxacin. This is a plausible step due to the relative lability of these hydrogens.

-

Formation of a Double Bond: The removal of two hydrogen atoms results in the formation of a double bond between the C2 and C3 positions, yielding this compound.

Sources

- 1. CN1594320A - Process for preparing L-ofloxacin and ofloxacin - Google Patents [patents.google.com]

- 2. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Forced Degradation Studies of Ofloxacin and the Identification of Its Degradants

Introduction: The Imperative of Proactive Stability Assessment

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental aspect of patient safety and product efficacy. Forced degradation, or stress testing, is the deliberate subjection of a drug substance to conditions more severe than accelerated stability testing. This proactive approach is crucial for elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways. For a widely used fluoroquinolone antibiotic like Ofloxacin, a thorough understanding of its degradation profile is paramount.

This technical guide provides a comprehensive framework for conducting forced degradation studies on Ofloxacin. It moves beyond a simple recitation of protocols to delve into the rationale behind experimental choices, thereby empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating stability programs. The methodologies outlined herein are grounded in scientific principles and aligned with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

The Strategic Framework of Ofloxacin Forced Degradation

A successful forced degradation study is not a random application of stress but a systematic investigation into the chemical vulnerabilities of the drug molecule. The objective is to achieve a target degradation of 5-20%, which is sufficient to generate and detect degradation products without completely destroying the parent molecule.[2] The selection of stress conditions should be based on the chemical structure of Ofloxacin and its susceptibility to various degradation mechanisms.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for a comprehensive forced degradation study of Ofloxacin.

Caption: A generalized workflow for conducting forced degradation studies of Ofloxacin.

Detailed Experimental Protocols and Mechanistic Insights

The following sections provide detailed protocols for each stress condition, along with an explanation of the underlying chemical principles.

Hydrolytic Degradation (Acidic and Alkaline)

Causality: The ester and amide functional groups, while not immediately obvious in Ofloxacin's core structure, can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The piperazine ring can also undergo reactions. The goal is to investigate the stability of Ofloxacin across a relevant pH range.[1][3]

Protocol for Acidic Hydrolysis:

-

Prepare a stock solution of Ofloxacin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Transfer an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

-

Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).[4]

-

Withdraw samples at appropriate time intervals, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the samples to a suitable concentration for analysis.

Protocol for Alkaline Hydrolysis:

-

Follow the same initial steps as for acidic hydrolysis.

-

Transfer an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Maintain the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-8 hours).

-

Withdraw samples at appropriate time intervals, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the samples for analysis.

Self-Validation: A time-course study is essential to monitor the degradation kinetics. The use of a validated stability-indicating analytical method will ensure that the degradation products are resolved from the parent peak.

Oxidative Degradation

Causality: The piperazine ring and the tertiary amine in Ofloxacin's structure are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent that mimics potential oxidative stress during storage and manufacturing.[4][5]

Protocol for Oxidative Degradation:

-

Prepare a stock solution of Ofloxacin.

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the Ofloxacin solution.

-

Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light.

-

Monitor the reaction for a predefined period (e.g., up to 24 hours), taking samples at various time points.

-

Quench the reaction if necessary (e.g., by dilution) before analysis.

Insight: Oxidative degradation is often a significant pathway for Ofloxacin, potentially leading to the formation of N-oxides and other related impurities.[5]

Thermal Degradation

Causality: Thermal stress assesses the stability of Ofloxacin in its solid state at elevated temperatures. This is crucial for determining appropriate storage conditions and understanding potential degradation during manufacturing processes like drying.[4][6]

Protocol for Thermal Degradation:

-

Place a known amount of solid Ofloxacin powder in a suitable container (e.g., a petri dish or a loosely capped vial).

-

Expose the sample to a high temperature (e.g., 80-105°C) in a calibrated oven for an extended period (e.g., 24-72 hours).[4]

-

At specified time points, withdraw samples, allow them to cool, and dissolve in a suitable solvent for analysis.

Photolytic Degradation

Causality: Ofloxacin contains a quinolone chromophore that can absorb UV and visible light, making it susceptible to photolytic degradation. This is a critical parameter to evaluate, as it dictates the need for light-protective packaging.[7][8][9]

Protocol for Photolytic Degradation:

-

Expose Ofloxacin, both in the solid state and in solution, to a light source that complies with ICH Q1B guidelines. This typically involves exposure to a cool white fluorescent lamp and a near-UV lamp.[10]

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., with aluminum foil) but kept under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Analyze the samples at the end of the exposure period.

Analytical Methodologies for Degradant Profiling

A robust analytical method is the cornerstone of a successful forced degradation study. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate the degradation products from the API and from each other.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common technique for the analysis of Ofloxacin and its degradation products.[4][5][11]

Typical HPLC Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]

-

Detection Wavelength: Typically around 294 nm, which is the λmax of Ofloxacin.[4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the structural elucidation of unknown degradation products, LC-MS/MS is the gold standard.[7][8][12] It provides molecular weight information from the mass spectrometer (MS) and fragmentation patterns from tandem mass spectrometry (MS/MS), which are crucial for identifying the chemical structure of the degradants.

Major Degradation Pathways and Identified Degradants of Ofloxacin

Based on published literature, the primary degradation pathways for Ofloxacin involve modifications to the piperazine ring and decarboxylation.

Caption: Key degradation pathways of Ofloxacin under different stress conditions.

Summary of Ofloxacin Degradants

| Stress Condition | Major Degradation Pathway | Known/Potential Degradants | Analytical Technique for Identification |

| Oxidative | Oxidation of the piperazine ring | 9-methyl piperizine, N-desmethyl Ofloxacin, Piperazine N-oxide derivatives[5][13] | LC-MS/MS |

| Photolytic | Decarboxylation, Opening of the piperazine ring | Decarboxylated Ofloxacin, Products of piperazine ring cleavage[7][8] | LC-MS/MS |

| Acidic Hydrolysis | Generally stable, minor degradation | Minor unidentified degradants | HPLC, LC-MS |

| Alkaline Hydrolysis | More susceptible than acidic conditions | Minor unidentified degradants | HPLC, LC-MS |

| Thermal | Generally stable | Minimal degradation products | HPLC |

Conclusion: From Data to Dossier

Forced degradation studies are an indispensable component of the drug development lifecycle. For Ofloxacin, a systematic approach as outlined in this guide will not only satisfy regulatory requirements but also provide invaluable insights into its chemical behavior. The data generated from these studies are critical for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and the selection of suitable packaging materials. By integrating sound scientific principles with robust analytical techniques, researchers can ensure the quality, safety, and efficacy of Ofloxacin-containing drug products.

References

-

ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation... Retrieved from [Link]

-

Paprikar, A.D., Patil, K.P., Ranade, S.S., Rane, V.Y., Rao, S.H., & Damle, M.C. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4), 1275-1278. Retrieved from [Link]

-

Fatta-Kassinos, D., Vasquez, M. I., & Kümmerer, K. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, 19(8), 3416–3425. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Retrieved from [Link]

-

Patel, R. C., et al. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of ofloxacin in water using heat/S2O82− process. Retrieved from [Link]

-

MDPI. (n.d.). Polymers. Retrieved from [Link]

-

Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. Retrieved from [Link]

-

Anjum, S., et al. (2016). Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure. Journal of Photochemistry and Photobiology B: Biology, 161, 293-303. Retrieved from [Link]

-

Wang, H., et al. (2022). Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain. Frontiers in Microbiology, 13, 849301. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

MDPI. (2023). Ofloxacin Degradation over Nanosized Fe3O4 Catalyst via Thermal Activation of Persulfate Ions. Retrieved from [Link]

-

Paprikar, A.D., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Fatta-Kassinos, D., et al. (2010). Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions. Water Research, 44(5), 1453-1463. Retrieved from [Link]

-

ProQuest. (n.d.). Study of Oxidative Degradation and Mineralization Kinetics and Oxidation Products of Ofloxacin in Water via Electro-Fenton Method with Pt Anode, and Biodegradation Optimization. Retrieved from [Link]

-

A Review on Reported Analytical Methods for Estimation of Ofloxacin. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of ofloxacin using UV/H2O2 process in a large photoreactor. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]

-

Al-Aani, M., et al. (2017). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. Chemosphere, 184, 1038-1047. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (2023). Three developed spectrophotometric methods for determination of a mixture of ofloxacin and ornidazole; application of greenness assessment tools. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link]

-

Wikipedia. (n.d.). Green photocatalyst. Retrieved from [Link]

-

Zahran, M. A., & Loidl, D. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 11-17. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. rjptonline.org [rjptonline.org]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of 2,3-Dehydro Ofloxacin

Introduction: Ofloxacin and its Significance

Ofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is a racemic mixture, composed of equal amounts of the active S-(-)-enantiomer, levofloxacin, and the less active R-(+)-enantiomer, dextrofloxacin.[2] Ofloxacin exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] By targeting these enzymes, ofloxacin disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. Ofloxacin's efficacy and broad applicability have established it as a crucial antibiotic in treating various infections. However, the stability of ofloxacin, particularly when exposed to environmental factors like light, is a subject of significant scientific interest due to the formation of degradation products, one of which is 2,3-Dehydro Ofloxacin.

Formation of this compound via Photodegradation

This compound is recognized as a photodegradation product of ofloxacin. The introduction of a double bond between the C2 and C3 positions of the oxazine ring is a result of oxidative processes initiated by the absorption of light energy. While the precise, detailed mechanism of its formation is a complex process involving reactive oxygen species (ROS), a plausible pathway can be proposed.

Caption: Proposed pathway for the formation of this compound from Ofloxacin via photodegradation.

Biological Activity of Ofloxacin Degradation Products: A Broader Perspective

Direct and specific quantitative data on the biological activity of isolated this compound is currently scarce in publicly available scientific literature. This represents a significant knowledge gap. However, studies on the degradation mixtures of ofloxacin consistently indicate a considerable reduction in antimicrobial potency compared to the parent compound.

It is hypothesized that the structural alteration in this compound, specifically the introduction of the double bond, may interfere with its ability to effectively bind to the active sites of DNA gyrase and topoisomerase IV. This structural change could alter the molecule's conformation and electronic properties, thereby diminishing its inhibitory action.

Furthermore, the degradation of ofloxacin can lead to the formation of various other byproducts through processes like decarboxylation and the opening of the piperazinyl ring.[4] The resulting mixture of these transformation products has been shown to be non-readily biodegradable.[4] While the antimicrobial activity is reduced, the ecotoxicity of these byproducts is a growing concern, as some degradation products of fluoroquinolones have been predicted to pose a heightened health risk relative to their parent compounds.

Experimental Methodologies

To rigorously assess the biological activity of this compound, a systematic experimental approach is required. This involves the controlled degradation of ofloxacin, followed by the isolation and subsequent biological evaluation of the specific degradation product.

Protocol 1: Photodegradation of Ofloxacin

This protocol describes a general procedure for the photodegradation of ofloxacin in an aqueous solution to generate degradation products, including this compound.

Causality: The choice of a UV lamp and controlled pH is critical as these factors significantly influence the rate and pathway of photodegradation. The use of a high-purity solvent ensures that observed degradation is due to the intended process and not confounding factors.

Caption: Workflow for the photodegradation of ofloxacin.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of ofloxacin in a suitable solvent (e.g., ultrapure water) at a known concentration.

-

pH Adjustment: Adjust the pH of the ofloxacin solution to a desired level using dilute acid or base, as pH can influence the degradation rate.

-

Photoreactor Setup: Place the solution in a photoreactor equipped with a specific light source (e.g., a xenon lamp or a mercury lamp) and a cooling system to maintain a constant temperature.

-

Irradiation: Expose the solution to the light source for a defined period.

-

Sampling: At regular intervals, withdraw aliquots of the solution for analysis.

-

Analysis: Analyze the collected samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the remaining ofloxacin and its degradation products, including this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The use of a standardized bacterial inoculum and a defined growth medium ensures the reproducibility and comparability of the results. Serial dilution is a fundamental technique for accurately determining the minimum concentration required for inhibition.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

-

Prepare Microplate: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microplate.

-

Serial Dilution: Create a two-fold serial dilution of the test compound (e.g., purified this compound) across the wells of the microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., a human keratinocyte cell line for phototoxicity studies) into a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound.

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Antimicrobial Spectrum

The following table summarizes the known in vitro activity of the parent compound, ofloxacin, against a range of clinically relevant bacteria. This serves as a baseline for understanding the expected potency of its derivatives.

| Bacterial Species | Type | Ofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ≤ 2.0[3] |

| Enterobacteriaceae | Gram-negative | ≤ 2.0 (for 95% of isolates)[3] |

| Pseudomonas aeruginosa | Gram-negative | ≤ 2.0 (for 79% of isolates)[3] |

| Haemophilus influenzae | Gram-negative | ≤ 2.0[3] |

| Neisseria gonorrhoeae | Gram-negative | ≤ 2.0[3] |

| Enterococcus spp. | Gram-positive | ≤ 2.0 (for 63% of isolates)[3] |

Note: MIC values can vary depending on the specific strain and testing conditions.

For this compound and other degradation products, a conceptual table illustrating the expected trend is presented below, based on the current understanding that degradation reduces antimicrobial activity.

| Compound | Expected Relative Antimicrobial Activity |

| Ofloxacin | High |

| This compound | Significantly Reduced (Hypothesized) |

| Ofloxacin Degradation Mixture | Reduced |

Conclusion and Future Perspectives

This compound is an identified photodegradation product of the potent fluoroquinolone antibiotic, ofloxacin. While the formation of this and other degradation byproducts is known to occur under environmental conditions, a significant gap exists in the scientific literature regarding the specific biological activities of isolated this compound. The available evidence strongly suggests that the degradation of ofloxacin leads to a marked reduction in its antimicrobial efficacy.

Future research should focus on the synthesis and isolation of pure this compound to enable a thorough and quantitative evaluation of its biological profile. This would include determining its MIC against a broad panel of microorganisms and assessing its cytotoxicity and phototoxicity using various cell-based assays. Such studies are crucial for a comprehensive understanding of the environmental fate and toxicological risks associated with the widespread use of ofloxacin. A deeper understanding of the structure-activity relationship of ofloxacin and its degradation products will also be invaluable for the development of more stable and environmentally benign antibiotics.

References

-

Ao, X., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1143. [Link]

-

Jones, R. N., & Fuchs, P. C. (1987). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status. The American journal of medicine, 82(6B), 2-9. [Link]

-

PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]

-

Peres, M. S., Maniero, M. G., & Guimarães, J. R. (2015). Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. Photochemical & Photobiological Sciences, 14(3), 556-562. [Link]

-

AERU. (n.d.). Ofloxacin. University of Hertfordshire. Retrieved from [Link]

Sources

- 1. Gastroretentive hydrodynamically balanced systems of ofloxacin: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ofloxacin [sitem.herts.ac.uk]

- 3. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dehydro Ofloxacin: Synthesis, Characterization, and Implications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dehydro Ofloxacin, a significant transformation product and impurity of the widely used fluoroquinolone antibiotic, Ofloxacin. This document delves into the core chemical and physical properties of this compound, including its CAS number and molecular formula. It further explores its formation through photodegradation, outlines potential synthetic and isolation strategies, and discusses its analytical characterization. The guide also addresses the biological implications of this compound, offering insights into its potential bioactivity and toxicity, which are critical considerations for drug development and quality control.

Introduction: The Significance of this compound

Ofloxacin, a broad-spectrum synthetic antibiotic, is extensively used to treat a variety of bacterial infections.[1][2] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] However, the stability of ofloxacin under certain conditions, particularly exposure to light, is a critical concern in pharmaceutical development and formulation.[4] Photodegradation can lead to the formation of various byproducts, one of the most notable being this compound.

As a primary degradation product, this compound is considered a critical impurity in ofloxacin formulations. Its presence can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of its formation, synthesis, characterization, and biological activity is paramount for researchers, quality control analysts, and drug development professionals. This guide aims to provide a detailed technical resource on this compound, consolidating available information and providing expert insights into its scientific and regulatory relevance.

Core Chemical and Physical Properties

A solid understanding of the fundamental properties of this compound is the starting point for any scientific investigation.

| Property | Value | Source |

| Chemical Name | 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | [5] |

| CAS Number | 115841-59-9 | [5] |

| Molecular Formula | C₁₈H₁₈FN₃O₄ | [5] |

| Molecular Weight | 359.35 g/mol | [5] |

Formation and Synthesis of this compound

This compound is primarily formed through the degradation of ofloxacin, particularly through photolytic pathways.

Formation via Photodegradation

Exposure of ofloxacin to ultraviolet (UV) radiation, and even sunlight, can induce a dehydrofluorination reaction, leading to the formation of this compound.[4][6] This process involves the elimination of a hydrogen atom from the C-2 position and a fluorine atom from the adjacent C-3 position of the dihydrogenated oxazine ring, resulting in the formation of a double bond.

The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of the light source, the concentration of ofloxacin, the pH of the medium, and the presence of photosensitizers or quenchers.[7]

Caption: Formation of this compound via photodegradation.

Targeted Synthesis and Isolation

Conceptual Synthetic Pathway:

A potential strategy could involve the synthesis of a precursor with a leaving group at the 2 or 3-position of the oxazine ring, followed by an elimination reaction to introduce the double bond.

Experimental Protocol: Isolation from Photodegraded Ofloxacin Solution

For obtaining this compound for research purposes, a practical approach is its isolation from a photodegraded solution of ofloxacin.

Materials:

-

Ofloxacin

-

High-purity water

-

UV lamp (e.g., high-pressure mercury lamp)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Suitable stationary phase (e.g., C18 column)

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Prepare Ofloxacin Solution: Dissolve a known concentration of ofloxacin in high-purity water. The concentration may need to be optimized based on the light source and desired degradation rate.

-

Photodegradation: Irradiate the ofloxacin solution with a UV lamp for a predetermined period. The progress of the degradation can be monitored by analytical HPLC.[7]

-

Concentration: After significant formation of this compound is observed, concentrate the solution using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

-

Preparative HPLC Purification: Purify the concentrated mixture using a preparative HPLC system.

-

Column: A C18 reversed-phase column is a suitable choice.

-

Mobile Phase: A gradient of water (with a small percentage of formic acid for better peak shape) and acetonitrile is typically effective. The gradient program should be optimized to achieve good separation between ofloxacin and its degradation products.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 299 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Solvent Removal and Lyophilization: Combine the collected fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can then be lyophilized to obtain the purified this compound as a solid.

-

Characterization: Confirm the identity and purity of the isolated compound using the analytical techniques described in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak with a different retention time compared to ofloxacin. The retention time will depend on the specific chromatographic conditions. |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of this compound (m/z [M+H]⁺ ≈ 360.13). Fragmentation patterns will differ from ofloxacin due to the presence of the double bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will show the absence of the signals corresponding to the protons at the 2 and 3 positions of the oxazine ring and the appearance of new olefinic proton signals. ¹³C NMR: The spectrum will show two new signals in the olefinic region and the absence of the signals corresponding to the C-2 and C-3 carbons in ofloxacin. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The spectrum will likely show a C=C stretching vibration that is absent in the spectrum of ofloxacin. Other characteristic peaks for the functional groups present in the molecule will also be observed. |

Biological Activity and Implications

The presence of impurities and degradation products in a drug substance can have significant implications for its safety and efficacy.

Antimicrobial Activity

While ofloxacin is a potent antibacterial agent, the introduction of a double bond in the 2,3-position is expected to alter its biological activity. It is plausible that this compound may exhibit reduced or altered antimicrobial activity compared to the parent compound. The structural change could affect its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. Further microbiological studies are necessary to quantify the minimum inhibitory concentrations (MICs) of purified this compound against a panel of relevant bacterial strains.

Potential Toxicity

The toxicological profile of drug impurities is a critical aspect of drug safety assessment. Photodegradation products of fluoroquinolones have been reported to exhibit phototoxicity.[6] It is therefore crucial to evaluate the potential cytotoxicity and phototoxicity of this compound. In vitro studies using relevant cell lines (e.g., human keratinocytes) can provide initial insights into its potential to cause cellular damage upon exposure to light.

Conclusion and Future Perspectives

This compound is a key impurity and photodegradation product of ofloxacin that warrants careful consideration throughout the drug development lifecycle. Its formation can be mitigated through appropriate formulation strategies and packaging to protect the drug product from light. The availability of a pure reference standard of this compound is essential for the development and validation of stability-indicating analytical methods and for conducting comprehensive toxicological assessments.

Future research should focus on the development of a robust and scalable synthetic route for this compound to ensure a consistent supply for research and reference purposes. Furthermore, detailed studies on its antimicrobial spectrum, mechanism of action, and in vivo toxicological profile are needed to fully understand its impact on the safety and efficacy of ofloxacin-containing drug products.

References

-

PubChem. Ofloxacin. National Center for Biotechnology Information. [Link]

-

PubChem. Dextrofloxacin. National Center for Biotechnology Information. [Link]

- Ravikanth, S., et al. "FTIR, FT-Raman and Density functional theory studies on Ofloxacin." Der Pharma Chemica 3.6 (2011): 347-358.

-

ResearchGate. Chromatogram of ofloxacin tablet sample under oxidation degradation. [Link]

- Wang, W., et al. "[Photochemical degradation of ofloxacin in aqueous solution]." Huan jing ke xue= Huanjing kexue 32.1 (2011): 140-145.

-

ResearchGate. FTIR Spectra of Ofloxacin. [Link]

- Vasquez, M., et al. "Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment.

- Google Patents.

-

ResearchGate. 1H-NMR observed spectra of ofloxacin b) NMR theoretical predicted... [Link]

- Paprikar, A. D., et al. "Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography." Research Journal of Pharmacy and Technology 3.4 (2010): 1275-1278.

-

ResearchGate. Mass spectrum of ofloxacin (adapted from Clarke's Analysis of Drugs and Poisons). [Link]

- Sirtori, C., et al. "Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity." Journal of Photochemistry and Photobiology A: Chemistry 205.2-3 (2009): 165-170.

- Sahoo, S., et al. "FTIR and Raman spectroscopic investigations of ofloxacin/carbopol940 mucoadhesive suspension." International Journal of PharmTech Research 4.1 (2012): 382-393.

- Sreekanth, N., et al. "Development and validation of stability indicating assay method of ofloxacin in bulk and pharmaceutical dosage form by RP-HPLC." International Journal of Pharmaceutical Sciences and Research 3.8 (2012): 2697.

-

ResearchGate. A modified synthetic route of ofloxacin. [Link]

-

Drugs.com. Ofloxacin. [Link]

- Sahoo, S., et al. "Qualitative analysis of controlled release ofloxacin/HPMC mucoadhesive suspension." International Journal of Drug Development and Research 3.2 (2011): 217-232.

-

ResearchGate. 1 H NMR spectra of S-ofloxacin (a), complex 1 (b), and complex 2 (c) at... [Link]

- Rizvi, A., et al. "Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure." Toxicology letters 243 (2016): 49-60.

- Guo, Z., et al. "Photodegradation for different dissociated species of norfloxacin and ofloxacin in water ice under solar irradiation.

- Chayed, N. F., et al. "Photocatalytic degradation of ofloxacin antibiotic using g-C3N4/ZnO for wastewater treatment." Materials Today: Proceedings 42 (2021): 203-208.

-

Semantic Scholar. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. [Link]

-

WIPO Patentscope. one-step synthesizing method of levofloxacin and ofloxacin. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. [Link]

-

Journal of Chemical and Pharmaceutical Research. A theoretical study on absorption spectra of ofloxacin. [Link]

-

ResearchGate. Photocatalytic Degradation of Ofloxacin and Evaluation of Residual Antimicrobial Activity. [Link]

- Singh, V., Pandey, B., & Suthar, S. (2019). Phytotoxicity and degradation of antibiotic ofloxacin in duckweed (Spirodela polyrhiza) system. Ecotoxicology and environmental safety, 179, 88–95.

- Vasantharaju, S. G., et al. "Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC.

-

IT Medical Team. Qualitative analysis of controlled release ofloxacin / HPMC muco. [Link]

- Wang, C., et al. "Photocatalytic degradation of ofloxacin by ZnO/CsxWO3 composite synthesized by two-step method: A kinetic study." Journal of the Taiwan Institute of Chemical Engineers 103 (2019): 185-192.

-

Quick Company. An Improved Process For The Preparation Of Ofloxacin. [Link]

- Sader, H. S., et al. "2373. Evaluation of Delafloxacin Activity and Treatment Outcome for Phase 3 Acute Bacterial Skin and Skin Structure Infection Clinical Trial Anaerobic Isolates." Open forum infectious diseases. Vol. 5. No. Suppl 1. US: Oxford University Press, 2018.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Bezwada, P., Clark, L. A., & Schneider, S. (2008). Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells. Current medical research and opinion, 24(2), 419–424.

-

ResearchGate. Photodegradation pathways of ofloxacin. [Link]

- Sato, K., et al. "Antibacterial activity of ofloxacin and its mode of action." Chemotherapy 32.Suppl. 1 (1986): 13-22.

- Poulios, I., et al. "Drugs degrading photocatalytically: Kinetics and mechanisms of ofloxacin and atenolol removal on titania suspensions.

- Stoyanova, A., et al. "Antimicrobial Activity of Some Steroidal Hydrazones." Molecules 24.23 (2019): 4356.

Sources

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photocatalytic degradation of ofloxacin antibiotic using g-C3N4/ZnO for wastewater treatment / Nor Fadilah Chayed ... [et al.] - UiTM Institutional Repository [ir.uitm.edu.my]

- 5. This compound | CAS 115841-55-9 | LGC Standards [lgcstandards.com]

- 6. Cellular and molecular mechanism of ofloxacin induced apoptotic cell death under ambient UV-A and sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Photochemical degradation of ofloxacin in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,3-Dehydro Ofloxacin in different solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dehydro Ofloxacin and Related Fluoroquinolones for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Uncharted Waters of Novel Compound Solubility

In the dynamic landscape of drug discovery and development, understanding the fundamental physicochemical properties of a new chemical entity is paramount. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide addresses the solubility of this compound, a derivative of the widely-used fluoroquinolone antibiotic, Ofloxacin.

It is important to note that while extensive data exists for Ofloxacin, specific solubility parameters for its 2,3-dehydro derivative are not yet widely published in peer-reviewed literature. Therefore, this technical guide adopts a dual-pronged approach. Firstly, it provides a comprehensive analysis of the known solubility of the parent compound, Ofloxacin, in various pharmaceutically relevant solvents. Secondly, and more crucially, it equips the reader with the foundational principles and detailed experimental methodologies required to determine the solubility of novel compounds like this compound. By understanding the "how" and "why" of solubility determination for a well-characterized molecule, researchers can confidently apply these principles to their own novel derivatives.

Section 1: The Critical Role of Solubility in Drug Development

Aqueous solubility is a key physicochemical property that influences a drug's systemic absorption and, consequently, its therapeutic effect[1]. For a drug to be absorbed, it must first be in solution at the site of absorption. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development and clinical efficacy. The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability, with highly soluble drugs generally presenting fewer formulation challenges[2][3]. Understanding the solubility of a compound like this compound in various solvents is therefore a critical early-stage activity in pre-formulation studies.

Section 2: Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its chemical structure and resulting physicochemical properties. Ofloxacin, a racemic mixture of (R)- and (S)-enantiomers, is a zwitterionic molecule at physiological pH, meaning it carries both a positive and a negative charge[4][5]. This characteristic, along with other properties, dictates its solubility behavior.

| Physicochemical Property | Value for Ofloxacin | Significance for Solubility |

| Molecular Formula | C18H20FN3O4[5] | Influences molecular weight and intermolecular forces. |

| Molecular Weight | 361.4 g/mol [4][5] | Higher molecular weight can sometimes correlate with lower solubility. |

| Melting Point | 250–257 °C[5] | A high melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility. |

| pKa | 5.97[6] | As an ionizable compound, Ofloxacin's solubility is highly dependent on the pH of the medium. |

| LogP (Octanol-Water Partition Coefficient) | -0.39[7] | The negative LogP value indicates that Ofloxacin is more hydrophilic, suggesting a preference for aqueous environments over lipid environments. |

The introduction of a double bond in the 2,3-position to form this compound will alter the planarity and electronic distribution of the molecule, which can be expected to have a corresponding impact on its crystal packing, pKa, and ultimately, its solubility profile compared to the parent Ofloxacin.

The Profound Impact of pH on Fluoroquinolone Solubility

For ionizable compounds like Ofloxacin and its derivatives, pH is a critical factor governing aqueous solubility. Ofloxacin has a "U"-shaped pH-solubility profile, exhibiting higher solubility in acidic conditions (pH 2-5) and alkaline conditions (pH above 9), with its lowest solubility near its isoelectric point (around pH 7)[4][7][8]. At low pH, the carboxylic acid group is protonated, and the molecule carries a net positive charge, enhancing its interaction with water. Conversely, at high pH, the piperazinyl group is deprotonated, leading to a net negative charge and again, increased solubility. This behavior is typical for many fluoroquinolones[9][10].

Section 3: Solubility Profile of Ofloxacin in Various Solvents

The following table summarizes the known solubility of Ofloxacin in a range of common pharmaceutical solvents. This data serves as a valuable baseline for estimating the potential solubility of its derivatives and for selecting appropriate solvent systems for analysis and formulation.

| Solvent | Solubility of Ofloxacin | Reference |

| Water (pH 7) | Approximately 4 mg/mL | [4] |

| Water (pH 2-5) | Soluble | [4][7] |

| Water (pH > 9) | Freely Soluble | [4][7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL | [11] |

| Ethanol | Approximately 1 mg/mL | [11] |

| Methanol | Very Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL | [11] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL | [11] |

| Chloroform | Freely Soluble | [1] |

| Ethyl Acetate | Freely Soluble | [1] |

| Ether | Insoluble | [1] |

| n-Hexane | Insoluble | [1] |

The diverse solubility of Ofloxacin highlights the importance of solvent polarity and the specific interactions between the solute and the solvent molecules.

Section 4: Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method [12][13]. This method involves allowing a surplus of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed. The following protocol provides a robust framework for determining the solubility of a novel compound like this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Reagents:

- Test compound (e.g., this compound), solid form.

- Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO). All solvents should be of high purity (e.g., HPLC-grade)[14].

- Scintillation vials or flasks with screw caps.

- Orbital shaker or rotator, preferably with temperature control.

- Centrifuge.

- Syringe filters (e.g., 0.22 µm PVDF or PTFE).

- Analytical balance.

- Calibrated pH meter.

- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC system)[15][16][17].

2. Procedure:

3. Self-Validating System Checks:

- Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in the vial.

- pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[13].

- Equilibrium Confirmation: As mentioned, taking samples at multiple time points is the most reliable way to confirm that equilibrium has been reached.

Visualizing the Experimental Workflow

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Section 5: The Interplay of Physicochemical Properties and Solubility

The relationship between a molecule's inherent properties and its solubility is complex but logical. For fluoroquinolones, the interplay between their acidic and basic functional groups is a key determinant of their aqueous solubility profile.

Logical Relationship Diagram

Caption: The influence of key physicochemical properties on aqueous solubility.

Conclusion

While direct solubility data for this compound remains to be broadly established, the principles and methodologies outlined in this guide provide a clear and scientifically rigorous path for its determination. By leveraging the extensive knowledge base of the parent compound, Ofloxacin, and applying robust experimental techniques like the shake-flask method, researchers can confidently characterize the solubility of this and other novel derivatives. This foundational understanding is not merely an academic exercise; it is a critical step in the journey of transforming a promising molecule into a viable therapeutic agent.

References

-

Ofloxacin - AERU. (2025, September 8). University of Hertfordshire. Retrieved January 27, 2026, from [Link]

-

Explore the application of mixed solvency technique in the injection formulation of poorly soluble drugs. (2020, December 5). International Journal of Pharmaceutical Research and Development. Retrieved January 27, 2026, from [Link]

-

FLOXIN® Tablets (Ofloxacin Tablets). (n.d.). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]

-

Ofloxacin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Ofloxacin | C18H20FN3O4 | CID 4583. (n.d.). PubChem, National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Ofloxacin, D- | C18H20FN3O4 | CID 452723. (n.d.). PubChem, National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Solubility's of Ofloxacin in Aqueous Solutions Containing Individual Solubilizers. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed. Retrieved January 27, 2026, from [Link]

-

(PDF) Development and validation of analytical methods of Ofloxacin. (2018, June 26). ResearchGate. Retrieved January 27, 2026, from [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved January 27, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 27, 2026, from [Link]

-

The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024, May 1). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved January 27, 2026, from [Link]

-

A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (n.d.). Dovepress. Retrieved January 27, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 27, 2026, from [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central. Retrieved January 27, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved January 27, 2026, from [Link]

-

A Review on Reported Analytical Methods for Estimation of Ofloxacin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 27, 2026, from [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. (2020, February 10). European Medicines Agency (EMA). Retrieved January 27, 2026, from [Link]

-

Ionization equilibria of fluoroquinolones in aqueous solutions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. (1994, April 1). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 27, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 27, 2026, from [Link]

-

ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016, December 8). ECA Academy. Retrieved January 27, 2026, from [Link]

-

Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. (n.d.). University of Nigeria. Retrieved January 27, 2026, from [Link]

Sources

- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Ofloxacin - Wikipedia [en.wikipedia.org]

- 6. Ofloxacin [sitem.herts.ac.uk]

- 7. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

A Validated Stability-Indicating HPLC Method for the Concurrent Separation of Ofloxacin and its Process-Related Impurity, 2,3-Dehydro Ofloxacin

Introduction

Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic used extensively to treat a variety of bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial proliferation.[1][3] Ofloxacin is a racemic mixture, containing equal amounts of the (S)-enantiomer (Levofloxacin) and the (R)-enantiomer (Dextrofloxacin).[1][4] During the synthesis and storage of Ofloxacin, various impurities can arise, one of which is 2,3-Dehydro Ofloxacin, a critical process-related impurity that needs to be monitored to ensure the safety and efficacy of the final drug product.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Ofloxacin from its this compound impurity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in quality control and drug development settings.[5][6]

Causality Behind Experimental Choices

The primary challenge in this separation is the structural similarity between Ofloxacin and this compound. The latter is formed by the removal of two hydrogen atoms from the di-hydro portion of the Ofloxacin molecule, resulting in a double bond. This subtle difference necessitates a highly selective chromatographic system.

A reversed-phase HPLC (RP-HPLC) approach was selected due to its versatility and proven efficacy in separating compounds with moderate polarity differences. The choice of a C8 stationary phase provides a good balance between hydrophobic retention and analysis time. The mobile phase, a combination of an acidic phosphate buffer and methanol, is critical for achieving the desired separation. The acidic pH of the buffer ensures the ionization state of both analytes is controlled, leading to consistent retention times and improved peak shapes. Methanol was chosen as the organic modifier to fine-tune the retention and resolution of the two compounds. The detection wavelength of 270 nm was selected based on the UV absorbance maxima of Ofloxacin, providing good sensitivity for both the parent drug and its impurity.[7]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A BDS Hypersil C8 column (250 x 4.6 mm, 5 µm) was found to be optimal for this separation.[7]

-

Chemicals and Reagents:

-

Ofloxacin Reference Standard (USP or equivalent)

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Stationary Phase | BDS Hypersil C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.02M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (55:45 v/v)[7] |

| Flow Rate | 0.8 mL/min[7] |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 270 nm[7] |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Buffer Preparation (0.02M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer in a 55:45 (v/v) ratio.[7] Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (Ofloxacin): Accurately weigh and dissolve about 25 mg of Ofloxacin reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve about 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: Prepare a mixed working standard solution containing Ofloxacin and this compound at the desired concentration levels for linearity and other validation studies by diluting the stock solutions with the mobile phase.

-

Sample Solution: Accurately weigh a quantity of the drug product powder equivalent to 25 mg of Ofloxacin and transfer it to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][8]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] Ofloxacin samples were subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[10]

-

Acid Degradation: Reflux with 0.1 M HCl for 4 hours.

-

Base Degradation: Reflux with 0.1 M NaOH for 4 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 24 hours.[10]

-

Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[10]

The results of the forced degradation studies showed that the method was able to separate Ofloxacin from all degradation products, with no interference at the retention time of the parent drug or the this compound impurity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Ofloxacin and this compound at different concentrations. The response was found to be a linear function of concentration over the range of 12–84 μg/mL for Ofloxacin.[7]

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. Known amounts of Ofloxacin and this compound were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%).[10] The recovery for each analyte was within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (%RSD) for both intraday and interday precision was found to be less than 2%, indicating good precision.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)